Regelidine
Overview
Description
Regelidine is a sesquiterpene alkaloid isolated from the stem of Tripterygium regelii, a plant known for its medicinal properties . This compound is characterized by its complex structure, which includes a nicotinoyl group and multiple benzoyloxy groups . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Regelidine is typically isolated from the roots of Tripterygium regelii through a series of extraction and chromatographic techniques . The process involves percolation with solvents such as n-hexane, ethyl acetate, and n-butanol, followed by chromatographic separation on silica gel and alumina . The final product is obtained as colorless prisms through crystallization from chloroform .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the available this compound is obtained through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: Regelidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and aromatic rings .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Regelidine has a wide range of scientific research applications:
Mechanism of Action
Regelidine exerts its effects through various molecular targets and pathways. It is known to interact with nicotinic acid receptors and other cellular targets, leading to modulation of inflammatory and cancer-related pathways . The exact mechanism of action is still under investigation, but it is believed to involve inhibition of key enzymes and signaling molecules involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Nicotinic Acid: Regelidine has a functional parent in nicotinic acid, which shares some structural similarities.
Dihydroagarofuran Sesquiterpenoids: this compound belongs to this class of compounds, which are known for their diverse biological activities.
Other Sesquiterpene Alkaloids: Compounds such as regelin and regelinol, also isolated from Tripterygium regelii, share structural similarities with this compound.
Uniqueness: this compound is unique due to its specific combination of nicotinoyl and benzoyloxy groups, which confer distinct chemical and biological properties . Its complex structure and potent biological activities make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHQEJWMYSZEP-IMIUDZSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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